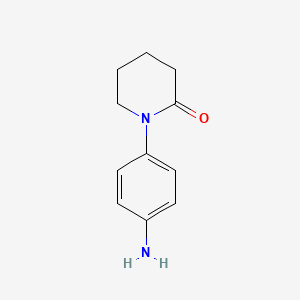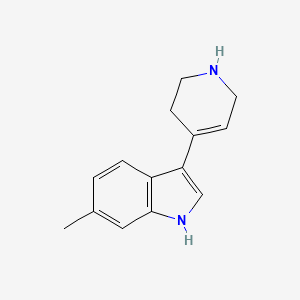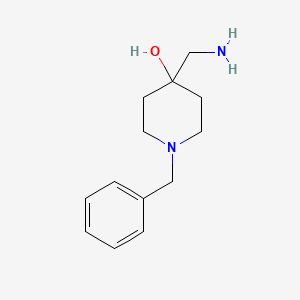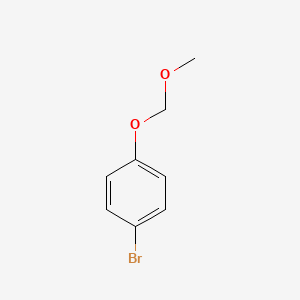
1-(4-氨基苯基)哌啶-2-酮
描述
1-(4-Aminophenyl)piperidin-2-one, also known as 4-aminophenylpiperidine-2-one, is an organic compound with the molecular formula C10H14N2O. It is an important intermediate in the synthesis of a variety of organic compounds, including those used in pharmaceuticals and agrochemicals. This compound is also used as a building block in the synthesis of various heterocyclic compounds. The synthesis of 1-(4-aminophenyl)piperidin-2-one is relatively straightforward, and the compound has a wide range of applications in the fields of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
抗癌应用
哌啶衍生物已被用作抗癌剂 . 它们在体外和体内均显示出抑制各种类型癌症增殖和转移的良好效果 .
抗病毒应用
哌啶衍生物也具有潜在的抗病毒特性 . 它们可用于开发新型抗病毒药物。
抗疟疾应用
抗菌和抗真菌应用
哌啶衍生物已被用作抗菌和抗真菌剂 . 它们可以抑制各种细菌和真菌的生长。
降压应用
有报道称一些哌啶衍生物具有降压活性 . 它们可用于治疗高血压。
止痛和消炎应用
哌啶衍生物已被用作止痛和消炎剂 . 它们可以帮助缓解疼痛并减少炎症。
抗阿尔茨海默病应用
哌啶衍生物在治疗阿尔茨海默病方面具有潜在应用 . 它们可以用于开发治疗这种神经退行性疾病的新药。
抗精神病应用
哌啶衍生物已被用作抗精神病药 . 它们可用于治疗各种精神疾病。
总之,“1-(4-氨基苯基)哌啶-2-酮”和其他哌啶衍生物在科学研究和药物发现中具有广泛的潜在应用。 它们是药物生产的关键基石,其合成方法由来已久 .
作用机制
Target of Action
The primary target of 1-(4-Aminophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of factor Xa disrupts this cascade, reducing the risk of thrombus formation .
Mode of Action
1-(4-Aminophenyl)piperidin-2-one interacts with its target, factor Xa, by binding to the active site of the enzyme. This binding inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade
Biochemical Pathways
The inhibition of factor Xa by 1-(4-Aminophenyl)piperidin-2-one affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By preventing the conversion of prothrombin to thrombin, the compound disrupts the cascade, reducing the formation of fibrin clots . The downstream effects of this disruption include a decreased risk of thromboembolic disorders .
Pharmacokinetics
Related compounds have been noted for their quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action
Result of Action
The molecular and cellular effects of 1-(4-Aminophenyl)piperidin-2-one’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound prevents the formation of thrombin, thereby reducing the production of fibrin clots . This can help prevent conditions associated with excessive clotting, such as stroke and deep vein thrombosis .
安全和危害
While specific safety and hazard information for 1-(4-Aminophenyl)piperidin-2-one is not available in the retrieved sources, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .
未来方向
Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
生化分析
Biochemical Properties
1-(4-Aminophenyl)piperidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(4-Aminophenyl)piperidin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of 1-(4-Aminophenyl)piperidin-2-one on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in the inflammatory response . Additionally, 1-(4-Aminophenyl)piperidin-2-one can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 1-(4-Aminophenyl)piperidin-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins . This inhibition can lead to changes in cellular processes such as protein degradation and signal transduction. Additionally, 1-(4-Aminophenyl)piperidin-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Aminophenyl)piperidin-2-one can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that 1-(4-Aminophenyl)piperidin-2-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 1-(4-Aminophenyl)piperidin-2-one has been observed to cause changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)piperidin-2-one vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, 1-(4-Aminophenyl)piperidin-2-one can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.
Metabolic Pathways
1-(4-Aminophenyl)piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . These metabolic reactions can lead to the formation of various metabolites, some of which may have biological activity. The compound can also affect metabolic flux, altering the levels of key metabolites in cells.
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, 1-(4-Aminophenyl)piperidin-2-one can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 1-(4-Aminophenyl)piperidin-2-one is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to these compartments. The activity of 1-(4-Aminophenyl)piperidin-2-one can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments.
属性
IUPAC Name |
1-(4-aminophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUBOSLSYWJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466486 | |
| Record name | 1-(4-aminophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438056-68-9 | |
| Record name | 1-(4-Aminophenyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438056-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-aminophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)
![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)


![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)








